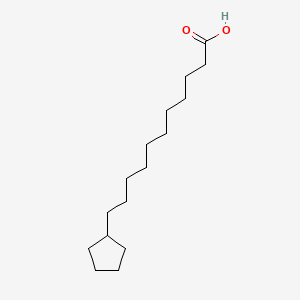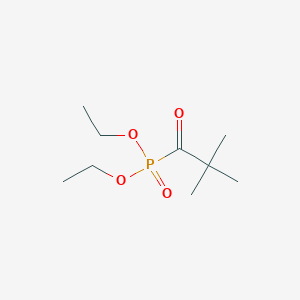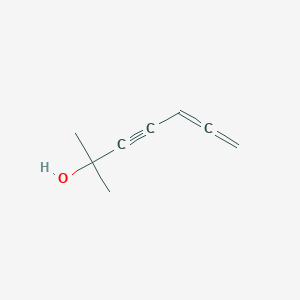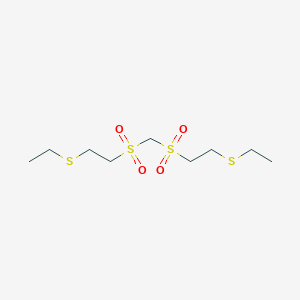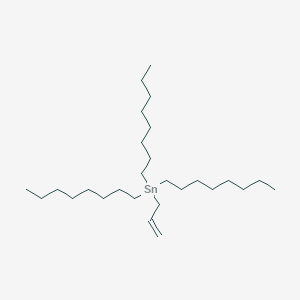
Trioctyl(prop-2-EN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioctyl(prop-2-EN-1-YL)stannane: is an organotin compound with the chemical formula C24H50Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioctyl(prop-2-EN-1-YL)stannane can be synthesized through the reaction of allyl chloride with trioctyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Trioctyl(prop-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Chemistry: Trioctyl(prop-2-EN-1-YL)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a method for forming carbon-carbon bonds .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential use as antifungal and antibacterial agents. They are also investigated for their role in inhibiting certain enzymes .
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of other organotin compounds that have applications in various fields .
Mechanism of Action
The mechanism by which Trioctyl(prop-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom facilitates the formation of carbon-tin bonds, which can then be used to form carbon-carbon bonds through coupling reactions. In biological systems, the tin atom can interact with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
- Tributyl(prop-2-EN-1-YL)stannane
- Triphenyl(prop-2-EN-1-YL)stannane
- Trioctyl(prop-1-EN-1-YL)stannane
Uniqueness: Trioctyl(prop-2-EN-1-YL)stannane is unique due to its specific structure, which includes three octyl groups and an allyl group bonded to tin. This structure imparts specific reactivity and properties that make it suitable for certain applications in organic synthesis and industrial processes .
Properties
CAS No. |
2319-37-1 |
|---|---|
Molecular Formula |
C27H56Sn |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
trioctyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C8H17.C3H5.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;3H,1-2H2; |
InChI Key |
ISXDHNDSMUGOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


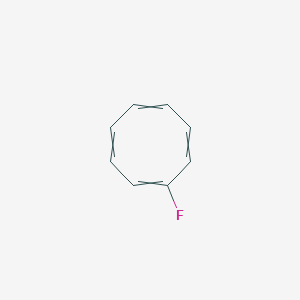
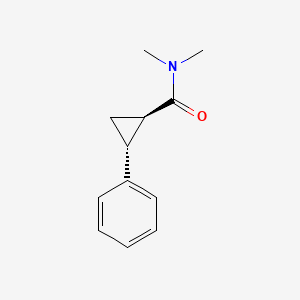
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

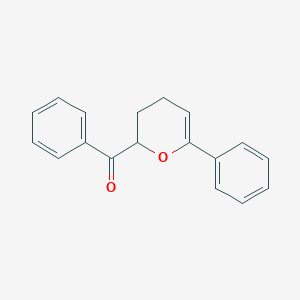
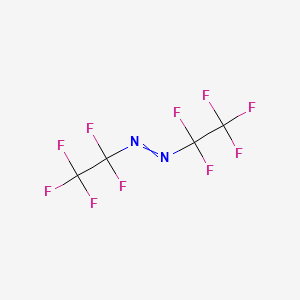
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
